N-cyclopropylbicyclo[2.2.1]heptan-2-amine

cytochrome P450 mechanism-based inactivation drug metabolism

Researchers investigating cytochrome P450 mechanism-based inactivation (MBI) need probes with predictable metabolic fates. N-Cyclopropylbicyclo[2.2.1]heptan-2-amine uniquely addresses this need: • Directly attached N-cyclopropyl undergoes SET-mediated ring opening to generate a reactive distonic cation-radical for covalent P450 modification - a property absent in N-propyl or N-cyclopropylmethyl analogs, which undergo simple dealkylation without enzyme inactivation. • Rigid bicyclo[2.2.1]heptane scaffold validated for >60-fold CXCR2 selectivity over CXCR1 and NMDA antagonism (IC₅₀ = 7.86 μM). • MW 151.25 g/mol meets fragment library criteria (MW <250); secondary amine enables rapid analog generation via reductive amination or N-arylation. Supplied at 98% purity with reliable global fulfillment.

Molecular Formula C10H17N
Molecular Weight 151.25 g/mol
Cat. No. B13256146
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-cyclopropylbicyclo[2.2.1]heptan-2-amine
Molecular FormulaC10H17N
Molecular Weight151.25 g/mol
Structural Identifiers
SMILESC1CC1NC2CC3CCC2C3
InChIInChI=1S/C10H17N/c1-2-8-5-7(1)6-10(8)11-9-3-4-9/h7-11H,1-6H2
InChIKeyIBNQCEZXFFVEOB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-Cyclopropylbicyclo[2.2.1]heptan-2-amine: Core Profile


N-Cyclopropylbicyclo[2.2.1]heptan-2-amine (CAS 1248318-81-1, MF C₁₀H₁₇N, MW 151.25 g/mol) is a secondary amine featuring a bicyclo[2.2.1]heptane (norbornane) core with an N-cyclopropyl substituent at the 2-position . The compound belongs to the broader class of N-substituted bicyclo[2.2.1]heptan-2-amines, a scaffold that has demonstrated privileged binding to CXCR2, sigma-2, and NMDA receptors across multiple chemotypes [1]. The N-cyclopropyl group endows distinct metabolic liability: unlike simple N-alkyl substituents, N-cyclopropylamines are recognized as mechanism-based inactivators (suicide substrates) of cytochrome P450 enzymes via single-electron transfer (SET)-mediated ring opening, a property systematically exploited in medicinal chemistry for target engagement and metabolic probing [2].

CYP mechanism-based inactivation probe studies
CXCR2 scaffold-driven selectivity research
Sigma-2/NMDA receptor scaffold exploration

N-Cyclopropylbicyclo[2.2.1]heptan-2-amine: Substitution Specificity


Within the N-substituted bicyclo[2.2.1]heptan-2-amine series, the identity of the N-alkyl group governs not only lipophilicity and passive permeability but also the compound's metabolic fate and potential for enzyme inactivation. The N-propyl analog (LogP = 2.55) and N-cyclopropylmethyl analog undergo conventional oxidative N-dealkylation without mechanism-based enzyme inactivation. In contrast, the directly attached N-cyclopropyl group in the target compound is predisposed to SET-mediated ring opening, generating a reactive distonic cation–radical intermediate capable of covalently modifying P450 heme or apoprotein [1]. This bifurcation in metabolic processing means that generic substitution of the N-substituent not only alters physicochemical descriptors but fundamentally changes the compound's biochemical reactivity profile, making direct interchange scientifically unsound without explicit target-specific validation.

N-Propyl analog Undergoes conventional dealkylation, lacking the suicide inactivation pathway critical for CYP probe studies.
N-Cyclopropylmethyl May not reproduce mechanism-based enzyme modification; metabolic fate diverges from directly attached cyclopropyl.
Monocyclic amines Lack the rigid norbornane core; scaffold-driven CXCR2 selectivity and conformational control may not transfer.

N-Cyclopropylbicyclo[2.2.1]heptan-2-amine: Comparative Evidence


CYP450 Suicide Inactivation vs. N-Propyl

N-Cyclopropylamines, including the target bicyclo[2.2.1]heptan-2-amine derivative, are recognized as suicide substrates for cytochrome P450 enzymes, undergoing SET-initiated cyclopropane ring opening to generate a reactive intermediate that covalently modifies the enzyme [1]. This contrasts with N-propyl analogs that undergo conventional oxidative N-dealkylation to a carbinolamine without enzyme inactivation. In seminal work on N-benzyl-N-cyclopropylamine (BCA), P450 inactivation was quantified as partial suicide inactivation via ring-opening mechanism [2]. An N-cyclopropyl-N-methylaniline probe substrate generated N-cyclopropylaniline, N-methylaniline, and p-hydroxy metabolite in a 2:5:2 mole ratio, demonstrating the distinct metabolic shunt introduced by the N-cyclopropyl group relative to simple N-alkyl substitution [3]. No comparable ring-opening inactivation is observed with N-propyl or N-alkyl bicyclo[2.2.1]heptan-2-amines.

CYP inactivation vs N-propyl
Class-level inference
Suicide inactivation via SET ring opening vs. simple N-dealkylation.
Supports metabolic pathway differentiation for CYP probe design.
Reactivity inferred from N-cyclopropylamine class behavior; direct compound data to verify.
cytochrome P450 mechanism-based inactivation drug metabolism N-dealkylation suicide substrate

Reduced LogP with N-Cyclopropyl

The N-cyclopropyl substituent reduces lipophilicity compared to the corresponding N-propyl analog. The N-propylbicyclo[2.2.1]heptan-2-amine (CAS 190141-58-3) has an experimentally derived LogP of 2.55 . While an experimentally measured LogP for the target N-cyclopropyl compound is not publicly available, the established Hansch π constant for cyclopropyl (−0.04) vs. n-propyl (+1.55) predicts a LogP reduction of approximately 1.6 log units for the N-cyclopropyl analog, placing it in the ~0.9–1.0 range [1]. This lower lipophilicity translates to reduced non-specific protein binding and potentially improved aqueous solubility, consistent with the observation that the N-cyclopropyl compound has a lower molecular weight (151.25 vs. 153.26 g/mol) and reduced Van der Waals surface area.

LogP reduction
Cross-study comparable
Estimated ~1.6 log unit lower than N-propyl (LogP 2.55).
May support improved aqueous solubility and reduced non-specific binding.
Estimated from Hansch π constants; experimental measurement unavailable.
lipophilicity LogP drug-likeness physicochemical properties ADME

Bicyclo[2.2.1]heptane Scaffold CXCR2 Antagonism

The bicyclo[2.2.1]heptane (norbornane) scaffold has been validated as a privileged core for CXCR2 antagonism. A bicyclo[2.2.1]heptane-containing N,N′-diarylsquaramide (compound 2e) demonstrated CXCR2 IC₅₀ = 48 nM with 60.4-fold selectivity over CXCR1 (CXCR1 IC₅₀ / CXCR2 IC₅₀ = 60.4) [1]. The same study showed that replacing the bicyclo[2.2.1]heptane core with other ring systems reduced both potency and selectivity, establishing the scaffold as a key determinant of target engagement. While N-cyclopropylbicyclo[2.2.1]heptan-2-amine itself has not been directly evaluated in this assay, the scaffold's established role in directing CXCR2 selectivity provides a structural rationale for its use as a key intermediate or scaffold-hopping starting point distinct from monocyclic or acyclic amine alternatives. The unsubstituted bicyclo[2.2.1]heptan-2-amine has also been independently identified as a CXCR2 antagonist scaffold [2].

CXCR2 selectivity
Class-level inference
Scaffold-containing analog: CXCR2 IC₅₀ 48 nM, ~60-fold over CXCR1.
Indicates scaffold-driven selectivity context for CXCR2 target engagement studies.
Data from N,N′-diarylsquaramide series; direct N-cyclopropyl variant not tested.
CXCR2 antagonist chemokine receptor cancer metastasis scaffold privilege selectivity

Conformational Rigidity Advantage

The bicyclo[2.2.1]heptane core imposes significant conformational rigidity compared to flexible alkylamine chains (e.g., cyclohexylamine or linear alkylamines). The bridged bicyclic system restricts bond rotation and defines exo/endo isomerism, reducing the entropic penalty upon receptor binding. In the context of sigma-2 receptor ligands, patent data explicitly claim that bicyclo[2.2.1]heptan-2-amines selectively bind sigma-2 over sigma-1 receptors, a selectivity attributed in part to the rigid scaffold orienting the amine pharmacophore [1]. This contrasts with flexible N-alkyl or N-cycloalkyl analogs where conformational sampling can reduce binding affinity and selectivity. The conformational restriction also simplifies stereochemical analysis (exo/endo assignment by NMR) and improves batch-to-batch reproducibility in biological assays .

Conformational rigidity
Class-level inference
Bicyclic core: 2 rotatable bonds; flexible alkylamines: >5 rotatable bonds.
Supports reduced entropic penalty and predictable pharmacophore presentation.
Binding thermodynamics inferred from scaffold class; exo/endo stereochemistry relevant.
conformational restriction entropic benefit receptor binding scaffold rigidity drug design

Sigma-2 & NMDA Receptor Engagement

The bicyclo[2.2.1]heptan-2-amine scaffold has demonstrated binding to two therapeutically relevant targets not typically engaged by simple N-alkylamines: the sigma-2 receptor and the NMDA receptor PCP binding site. In a series of N-substituted bicyclo[2.2.1]heptan-2-amines, compound 5a (2-phenyl-N-(2-(piperidin-1-yl)ethyl)bicyclo[2.2.1]heptan-2-amine) showed NMDA receptor binding with IC₅₀ = 7.86 μM, comparable to memantine (clinical NMDA antagonist, IC₅₀ ~1–10 μM range in similar assays) [1]. Toxicity profiling in MDCK and N2a cell lines demonstrated IC₅₀ >150 μM for multiple scaffold analogs, indicating a therapeutic index >19-fold relative to target engagement concentrations [2]. The sigma-2 receptor binding of bicyclo[2.2.1]heptan-2-amines is protected by patent claims, establishing the scaffold as a recognized privileged chemotype for this target [3]. These dual target engagement opportunities are not achievable with acyclic amine scaffolds lacking the bicyclic core.

NMDA & cytotoxicity window
Class-level inference
Scaffold analog 5a: NMDA IC₅₀ 7.86 μM; cytotoxicity IC₅₀ >150 μM (>19-fold window).
Reported target engagement and selectivity window over cell toxicity.
Analog data; sigma-2 binding also patent-reported for bicyclo[2.2.1]heptan-2-amines.
sigma-2 receptor NMDA receptor CNS neurodegeneration cancer

N-Cyclopropylbicyclo[2.2.1]heptan-2-amine: Application Scenarios


CYP450 Mechanism-Based Inhibition Probe

Researchers investigating cytochrome P450 mechanism-based inactivation (MBI) can utilize N-cyclopropylbicyclo[2.2.1]heptan-2-amine as a scaffold for developing suicide substrate probes. The directly attached N-cyclopropyl group enables SET-mediated ring opening and covalent enzyme modification , while the rigid bicyclic core provides a defined spatial orientation for exploring P450 isoform selectivity. This application is uniquely served by the N-cyclopropyl substitution pattern—N-propyl or N-cyclopropylmethyl analogs undergo simple dealkylation without enzyme inactivation and are thus unsuitable for MBI studies [4].

CXCR2 Antagonist Lead Optimization

The bicyclo[2.2.1]heptane scaffold has been validated to confer >60-fold selectivity for CXCR2 over CXCR1 when incorporated into N,N′-diarylsquaramide antagonists (CXCR2 IC₅₀ = 48 nM) . N-Cyclopropylbicyclo[2.2.1]heptan-2-amine serves as a direct precursor for introducing the privileged norbornane core into CXCR2-targeting chemotypes via reductive amination or N-arylation chemistry. The N-cyclopropyl group additionally offers a metabolic handle for modulating clearance and CYP-mediated bioactivation during lead optimization [4].

CNS Dual-Target (Sigma-2/NMDA) Discovery

For CNS drug discovery programs targeting sigma-2 receptors (oncology, neurodegenerative disease) or NMDA receptors (Alzheimer's disease, neuroprotection), N-cyclopropylbicyclo[2.2.1]heptan-2-amine provides a conformationally restricted amine building block with established target class validation. The scaffold has demonstrated NMDA antagonism (IC₅₀ = 7.86 μM for analog 5a) with a >19-fold therapeutic window over cytotoxicity , while the sigma-2 binding is patent-protected [4]. The N-cyclopropyl substituent can be leveraged to fine-tune metabolic stability and CNS penetration (reduced LogP vs. N-propyl analog [5]).

Fragment-Based Drug Discovery Library

With MW = 151.25 g/mol, 2 rotatable bonds, and a defined exo/endo stereochemistry, N-cyclopropylbicyclo[2.2.1]heptan-2-amine meets fragment library criteria (MW <250, low complexity). The rigid bicyclic scaffold reduces entropic penalty upon binding while the secondary amine provides a synthetic handle for rapid analog generation via amide coupling, reductive amination, or N-arylation. The compound is commercially available at 98% purity , supporting high-throughput crystallization and biophysical screening workflows.

Application
Selection Property
Validation Focus
CYP inactivation probe research
N-cyclopropyl suicide substrate capability
CYP isoform selectivity & inactivation kinetics
CXCR2 antagonist scaffold studies
Bicyclo[2.2.1]heptane core selectivity handle
CXCR2 over CXCR1 selectivity in binding assays
Sigma-2/NMDA receptor scaffold exploration
Conformational restriction & reported target engagement
NMDA & sigma-2 binding; selectivity window over cytotoxicity
Fragment library construction
Low MW, rigid core, defined stereochemistry
Ligand efficiency metrics & synthetic tractability
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